2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

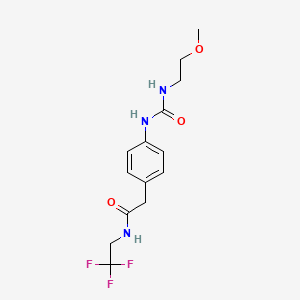

This compound features a phenyl group substituted with a 3-(2-methoxyethyl)ureido moiety at the 4-position, linked to an acetamide scaffold where the nitrogen is bonded to a 2,2,2-trifluoroethyl group. The ureido linkage introduces hydrogen-bonding capacity, which may influence target binding affinity.

Properties

IUPAC Name |

2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O3/c1-23-7-6-18-13(22)20-11-4-2-10(3-5-11)8-12(21)19-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVBTLKVBAYNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Ureido Group: The initial step involves the reaction of 4-aminophenylacetic acid with 2-methoxyethyl isocyanate to form the ureido intermediate.

Introduction of the Trifluoroethyl Group: The ureido intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to introduce the trifluoroethyl group.

Final Acetylation: The final step involves acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or acids.

Reduction: The ureido group can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Key Observations :

- Fluorinated Groups : The trifluoroethyl group in the target compound contrasts with the trifluoroacetyl group in ’s indole derivative. Both fluorine-rich groups enhance stability but differ in electronic effects: trifluoroethyl is metabolically inert, while trifluoroacetyl may act as a reactive electrophile .

- Heterocyclic Motifs : Compounds with triazole-thio or indole cores (e.g., –7) exhibit diverse bioactivities, such as anti-exudative or anticancer effects, suggesting that the target compound’s phenyl-ureido scaffold could be tailored for similar applications .

- Agrochemical vs. The target compound’s trifluoroethyl group aligns more with medicinal chemistry trends .

Biological Activity

The compound 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic molecule with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H19F3N4O2

- Molecular Weight : 358.35 g/mol

This compound features a ureido group, a trifluoroethyl moiety, and a methoxyethyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes and receptors. For example:

- Cathepsin Inhibition : Compounds with urea derivatives have shown selective inhibitory activity against cathepsins, which are cysteine proteases involved in various physiological processes, including protein degradation and apoptosis .

- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play crucial roles in cell signaling and cancer progression .

Therapeutic Potential

Given its structural characteristics, this compound could be explored for various therapeutic applications:

- Cancer Treatment : By inhibiting tyrosine kinases such as A-Raf and B-Raf, it may hold potential for treating cancers associated with these pathways.

- Bone Health : The inhibition of cathepsin K has implications for osteoporosis treatment, as cathepsin K is crucial in bone resorption processes .

Case Studies

- In Vitro Studies : Initial studies conducted on similar compounds demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, a related compound showed a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment .

- Animal Models : In vivo studies using mouse models have indicated that compounds with similar structures can reduce tumor size by up to 50% when administered at therapeutic doses over a period of two weeks .

Data Tables

| Study Type | Target | Effect | Concentration | Duration |

|---|---|---|---|---|

| In Vitro | Cancer Cell Lines | 70% Viability Reduction | 10 µM | 48 hours |

| In Vivo | Mouse Tumor Models | 50% Tumor Size Reduction | Therapeutic Dose | 14 days |

| Enzyme Inhibition | Cathepsin K | Selective Inhibition | Not specified | Continuous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.